Fluoxymesterone is a synthetically produced androgen, classified as an anabolic-androgenic steroid (AAS) [, , , , ]. It is a derivative of testosterone, structurally modified to enhance its oral bioavailability and androgenic potency [, , ]. Fluoxymesterone is not naturally found in any biological source.
Fluoxymesterone belongs to the class of anabolic androgenic steroids, which are derivatives of testosterone. It is synthesized from 11β-hydroxy-4-androsten-3,17-dione, a precursor that undergoes various chemical modifications to yield fluoxymesterone. The compound's structure includes a fluorine atom at the C9 position and a methyl group at the C17 position, contributing to its unique biological activity and resistance to metabolic degradation.
The synthesis of fluoxymesterone involves several steps that modify the precursor compound. A notable method includes:
These steps result in the formation of fluoxymesterone with a high yield and purity. The process is efficient due to the use of readily available starting materials and straightforward reaction conditions .
Fluoxymesterone has a molecular formula of and a molar mass of approximately 336.44 g/mol. Its structure can be represented as follows:
The presence of these groups contributes to fluoxymesterone's unique pharmacological properties, including its reduced aromatization potential compared to testosterone .
Fluoxymesterone participates in various chemical reactions typical of steroid compounds:
These reactions are crucial for understanding its metabolism and potential side effects.
Fluoxymesterone exerts its effects primarily through androgen receptor activation. Upon administration, it binds to androgen receptors in target tissues, leading to:
Additionally, fluoxymesterone inhibits the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which normally inactivates glucocorticoids. This inhibition can lead to increased levels of active glucocorticoids, potentially causing side effects such as hypertension due to mineralocorticoid receptor activation .
Fluoxymesterone exhibits several notable physical and chemical properties:
These properties influence its formulation and therapeutic use.
Fluoxymesterone has several clinical applications:
In addition to these medical uses, fluoxymesterone is sometimes misused in sports for performance enhancement due to its anabolic effects .
The synthetic journey of fluoxymesterone (9α-fluoro-11β,17β-dihydroxy-17α-methylandrost-4-en-3-one) began with its first reported synthesis in 1956 by Herr et al., marking a significant advancement in steroid chemistry through strategic fluorination [1] [9]. This pioneering route established the foundational approach to constructing the molecule's signature 9α-fluoro-11β-hydroxy configuration, which distinguishes it structurally and pharmacologically from testosterone. The initial synthetic sequence commenced with 11β-hydroxy-4-androstene-3,17-dione, a naturally derived steroid precursor that served as the principal building block [1]. Early methodologies were characterized by multi-step linear sequences involving protection-deprotection strategies, with overall yields constrained by the sensitivity of intermediates and the challenging introduction of fluorine at the sterically hindered C9 position. The historical manufacturing process required cryogenic conditions (-70°C) for the critical epoxide ring-opening step with hydrogen fluoride, presenting substantial industrial handling challenges and safety concerns [2] [9]. These technical hurdles initially limited large-scale production until process optimizations were implemented during the 1960s and 1970s to enhance operational feasibility. The compound was subsequently introduced medically in 1957 under brand names including Halotestin and Ultandren, establishing its pharmaceutical significance [3].
The synthesis of fluoxymesterone relies on precisely engineered intermediates that enable the sequential introduction of its characteristic structural features:
Dieneamine (29.3.4): Formed through the condensation of 11β-hydroxy-4-androstene-3,17-dione with pyrrolidine, this intermediate features a dienol ether structure that activates the molecule for subsequent C17 carbonyl modification. The enamine functionality provides necessary electron delocalization to facilitate nucleophilic addition [1] [9].
11β,17β-Dihydroxy-17α-methylandrost-4-en-3-one (29.3.5): Produced via Grignard methylation using methylmagnesium iodide followed by acid hydrolysis. This intermediate establishes the essential 17α-methyl group and the 17β-alcohol configuration that confers oral bioavailability through metabolic resistance. The stereochemistry at C17 is critical for androgen receptor binding affinity [1] [9].
Δ9,11-Diene (29.3.6): Generated through selective tosylation of the C11 hydroxyl group using p-toluenesulfonyl chloride followed by base-catalyzed elimination. This diene system creates the electronic prerequisites for electrophilic bromination at C9-C11 [1] [9].
9α,11α-Epoxide (29.3.7): Formed via regioselective bromohydrin reaction using N-bromoacetamide in aqueous solvent, followed by spontaneous intramolecular epoxide formation. This strained oxygen bridge provides the geometric framework for trans-diaxial fluorine introduction [1] [9].
Table 1: Critical Intermediates in Fluoxymesterone Synthesis
Intermediate | Structural Features | Key Synthetic Role | Configuration Control |
---|---|---|---|
Dieneamine (29.3.4) | Dienol ether system | Activation for C17 nucleophilic addition | Retention of 11β-OH stereochemistry |
11β,17β-Dihydroxy-17α-methyl compound (29.3.5) | 17α-Methyl, 17β-OH | Establishes oral bioavailability element | Stereoselective Grignard addition |
Δ9,11-Diene (29.3.6) | Conjugated diene system | Enables electrophilic functionalization | Planar conformation for bromination |
9α,11α-Epoxide (29.3.7) | Strained oxirane ring | Precursor for trans-diaxial fluorination | Defined stereochemistry for SN2 opening |
The introduction of fluorine at C9 while maintaining the 11β-hydroxyl configuration presents distinctive stereochemical challenges rooted in the tetracyclic rigidity of the steroid framework:
Epoxide Ring-Opening Stereochemistry: The nucleophilic attack by fluoride ion on the 9α,11α-epoxide intermediate must proceed through a trans-diaxial mechanism to achieve the required 9α-fluoro and 11β-hydroxy configurations. This SN2 reaction demands precise stereoelectronic control as deviation leads to undesired stereoisomers with significantly reduced biological activity. The reaction proceeds optimally in anhydrous hydrogen fluoride at controlled temperatures to minimize by-product formation [1] [9].
Conformational Constraints: The angular methyl groups at C10 and C13 create significant steric hindrance around the epoxide ring, complicating reagent approach. Molecular modeling shows the β-face is partially shielded by the C18 and C19 methyl groups, necessitating small ionic reagents like fluoride for effective ring opening. Bulky nucleophiles lead to incomplete conversion or stereochemical scrambling [2].
Electronic Effects on Fluorination: The electron-withdrawing nature of the C3 carbonyl group influences the electrophilicity gradient across the epoxide ring, making C9 more susceptible to nucleophilic attack than C11. This regioselectivity is critical for proper fluorine placement and is enhanced by the C4-C5 double bond conjugation [2] [9].
Modern approaches address these challenges through protecting group strategies for the C3 and C17 functionalities and low-temperature kinetics control to prevent epimerization at thermally sensitive centers [2]. Computational studies indicate that the 17α-methyl group induces subtle conformational changes that stabilize the transition state for stereospecific fluorination [10].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1